molecular formula C18H18N2O2 B8472052 4,4'-Diacetamidostilbene

4,4'-Diacetamidostilbene

Cat. No. B8472052
M. Wt: 294.3 g/mol
InChI Key: UVPMLXBZUJILHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Diacetamidostilbene is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Diacetamidostilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diacetamidostilbene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[4-[2-(4-acetamidophenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h3-12H,1-2H3,(H,19,21)(H,20,22)

InChI Key

UVPMLXBZUJILHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4'-Diaminostilbene (8.9 grams, 0.0847 --NH2 equivalent) from B above, is ground to a fine powder and added to a beaker containing stirred, 90° C. deionized water (1500 milliliters). After two minutes, aqueous 36.5% hydrochloric acid (8.47 grams, 0.0847 mole) is added to the stirred, 90° C. suspension. The solution which formed within five minutes is cooled to 60° C. Acetic anhydride (10.61 grams, 0.1039 mole) is added to the stirred solution and mixed therein for 30 seconds before addition of an aqueous sodium acetate solution (prepared by dissolution of anhydrous sodium acetate [1 3. 89 grams, 0. 1693 mole] in deionized water [4 1.7 grams]) . After thoroughly stirring the white slurry, it is maintained at 4° C. for 16 hours, followed by filtration to remove the precipitated product. The recovered filter cake is washed with two portions (250 milliliters) of deionized water then dried in a vacuum oven at 80° C. and 2 mm Hg to a constant weight of 11.44 grams. The product is recovered as a tan colored crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: disappearance of the absorbances observed for the --NH2 group, appearance of solid state >NH stretching absorbances at 3309 (3396 and 3190 shoulders) cm-1, a solid state amide I carbonyl stretching absorbance at 1669 cm-1, a solid state amide II carbonyl stretching absorbance at 1516 cm-1 (masking the aromatic ring absorbance), an out-of-plane C--H deformation at 959 cm-1 due to the trans substituted ethylene group and a C--H out-of-plane bending vibration at 832 cm-1 due to the para-disubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step Two
Quantity
10.61 g
Type
reactant
Reaction Step Three
Quantity
89 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

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